![molecular formula C7H4N2O3S B1422035 4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid CAS No. 1216288-05-9](/img/structure/B1422035.png)

4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid

Overview

Description

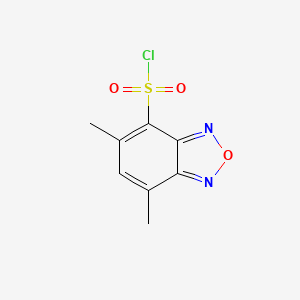

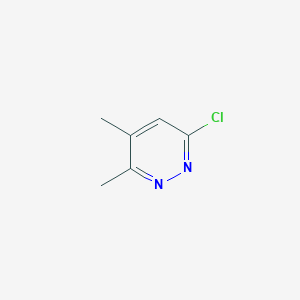

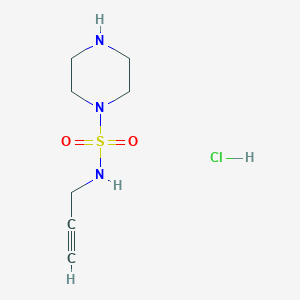

“4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid” is a chemical compound with the empirical formula C7H4N2O3S and a molecular weight of 196.18 . It is a solid substance .

Synthesis Analysis

The synthesis of compounds similar to “4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid” often involves the Dimroth rearrangement, which is an isomerization of heterocycles involving the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can be catalyzed by acids, bases, and is accelerated by heat or light .Molecular Structure Analysis

The molecular structure of “4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid” involves a thieno[2,3-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring .Chemical Reactions Analysis

The Dimroth rearrangement is a key reaction involved in the chemistry of compounds like “4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid”. This rearrangement involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Physical And Chemical Properties Analysis

“4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid” is a solid substance . It has an empirical formula of C7H4N2O3S and a molecular weight of 196.18 .Scientific Research Applications

Antimicrobial Activity

4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid derivatives have been studied for their antimicrobial properties. One derivative, 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamide, demonstrated significant antimicrobial activity, surpassing reference drugs like streptomycin and metronidazole against certain strains like Bacillus subtilis and Candida albicans fungi (Kolisnyk et al., 2015).

Chemical Reactivity and Structure Analysis

Research on the quantum chemical calculations of energies, electronic structures, and geometries of various 4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid derivatives provides insights into their reactivity and structural properties. This includes studies on ipso-nitration of dimethyl-substituted derivatives and the formation of unique compounds under specific conditions (Mamarahmonov et al., 2014).

Inhibition of Enzymes in Cancer Therapy

Several 4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid derivatives have been synthesized as potential inhibitors of enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), showing promise in cancer therapy. These compounds exhibit inhibitory properties that may contribute to their potential as antitumor agents (Gangjee et al., 2008), (Gangjee et al., 2009).

Synthesis of Novel Derivatives

There is continuous research on the synthesis of novel derivatives of 4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid, exploring various synthetic routes and evaluating their properties. This includes the synthesis of compounds with potential antioxidative properties and the examination of their electrochemical and structural characteristics (Quiroga et al., 2016), (Sukach et al., 2015).

properties

IUPAC Name |

4-oxo-3H-thieno[2,3-d]pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3S/c10-5-4-3(7(11)12)1-13-6(4)9-2-8-5/h1-2H,(H,11,12)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNWNTNUJCAOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(S1)N=CNC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate](/img/structure/B1421962.png)